molecular formula C10H14N2O B1462320 2-Cyclopentyl-6-methylpyrimidin-4-ol CAS No. 1179692-08-0

2-Cyclopentyl-6-methylpyrimidin-4-ol

Cat. No.: B1462320
CAS No.: 1179692-08-0
M. Wt: 178.23 g/mol
InChI Key: WPGDZIZNHPJFMF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-methylpyrimidin-4-ol (CAS 1412959-83-1) is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol, this compound serves as a valuable chemical intermediate and scaffold . Pyrimidine derivatives are extensively investigated for their potential in oncology research, particularly for developing inhibitors of key biological targets such as phosphoinositide 3-kinases (PI3Ks) and epidermal growth factor receptor (EGFR) . The structural motif of this compound, featuring a cyclopentyl substituent, is commonly explored to optimize drug-like properties, including potency and selectivity in target binding . Researchers utilize this and related pyrimidine cores in the rational design of novel therapeutic agents, including dual-target inhibitors that aim to overcome the limitations of single-target therapies . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-cyclopentyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-9(13)12-10(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDZIZNHPJFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on 4,6-Dichloropyrimidine Derivatives

A common and efficient approach to synthesize 2-substituted pyrimidin-4-ols involves the use of 4,6-dichloropyrimidine derivatives as starting materials. The process includes:

  • Reduction of 4,6-dichloro-5-nitropyrimidine to 6-chloro-5-aminopyrimidine intermediates.
  • Selective substitution of the chlorine at the 4-position by cyclopentylamine under basic conditions (e.g., triethylamine) to yield 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine.
  • Subsequent hydrolysis or substitution at the 6-position to introduce the methyl group or hydroxyl group, depending on the target structure.

This method was exemplified in the synthesis of related purine derivatives but is adaptable to pyrimidin-4-ol derivatives by modifying substituents and reaction conditions.

Step Reactants/Intermediates Conditions Outcome/Yield
1 4,6-Dichloro-5-nitropyrimidine + SnCl2 Reduction in ethanol/ethyl acetate 6-Chloro-5-aminopyrimidine
2 6-Chloro-5-aminopyrimidine + cyclopentylamine Triethylamine, nucleophilic substitution 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine
3 Intermediate + methylating/hydrolyzing agents Acidic/basic medium, heating 2-Cyclopentyl-6-methylpyrimidin-4-ol

Condensation and Cyclization Methods Using Formamide and Sodium Methoxide

Another synthetic route employs condensation reactions involving formamide and sodium methoxide with appropriate acetoacetic acid derivatives:

  • Sodium methoxide catalyzes the condensation of methyl-substituted acetoacetic acid esters with formamidine hydrochloride.
  • The reaction proceeds under reflux in ethanol for extended periods (e.g., 15 hours).
  • Acidification with sulfuric acid and further reflux leads to cyclization forming the pyrimidin-4-ol core.
  • Isolation is achieved by neutralization and extraction, yielding 4-hydroxy-5,6-dimethylpyrimidine derivatives with high molar yields (~83.8%).

Though this example is for 5,6-dimethylpyrimidin-4-ol, the method is adaptable for 2-cyclopentyl substitution by replacing methyl groups with cyclopentylamine nucleophiles in subsequent steps.

Parameter Details
Catalyst Sodium methoxide (28% in methanol)
Solvent Ethanol, n-butanol
Temperature Reflux (~105–110 °C)
Reaction Time 4–15 hours
Yield Up to 83.8 mol%
Workup Acidification with sulfuric acid, neutralization, extraction

Use of Thionyl Chloride for Chlorination and Subsequent Substitution

Post-synthesis modification of pyrimidin-4-ol derivatives involves chlorination at the 4-position using thionyl chloride in solvents like acetonitrile and N-methylacetamide:

  • The hydroxyl group at C4 is converted to a chloro substituent.
  • The chlorinated intermediate can then undergo nucleophilic substitution with cyclopentylamine to introduce the cyclopentyl group.
  • Typical conditions include stirring at 50 °C for 1 hour, followed by purification via silica gel chromatography.

This step is crucial for installing the cyclopentyl substituent at the 2-position via nucleophilic aromatic substitution mechanisms.

Reagent Solvent Temperature Time Product Yield
Thionyl chloride Acetonitrile 50 °C 1 hr 4-Chloro-5,6-dimethylpyrimidine Moderate

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution on 4,6-dichloropyrimidine 4,6-Dichloropyrimidine derivatives Cyclopentylamine, triethylamine, heating High selectivity, adaptable Requires careful control of substitution
Condensation with formamide and sodium methoxide Methyl acetoacetic acid esters + formamidine hydrochloride Sodium methoxide, reflux in ethanol, acidification High yield, straightforward setup Limited to methyl substituents initially
Chlorination with thionyl chloride + substitution Pyrimidin-4-ol derivatives Thionyl chloride, acetonitrile, 50 °C Enables introduction of cyclopentyl group Requires purification steps

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄)

Biological Activity

2-Cyclopentyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's structure features a cyclopentyl group and a methyl group at specific positions on the pyrimidine ring, which contribute to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins within cellular pathways.

  • Target Enzymes : This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
  • Biochemical Pathways : The inhibition of CDK2 affects various biochemical pathways, including those related to cell growth and apoptosis. The compound's binding to CDK2 alters its activity, leading to significant changes in cellular function .

In Vitro Studies

In laboratory settings, this compound has shown promising results in various assays:

  • Cell Cycle Arrest : Studies revealed that treatment with this compound resulted in a dose-dependent induction of cell cycle arrest in cancer cell lines, particularly at G1/S transition points.
  • Apoptosis Induction : The compound was also found to trigger apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation in treated cells.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Dosage Effects : Research demonstrated that low doses effectively inhibited CDK2 activity without significant toxicity, suggesting a favorable therapeutic index for potential cancer treatments .
  • Metabolism : The compound is primarily metabolized by liver enzymes, particularly cytochrome P450s, which play a role in its clearance from the body. Understanding its metabolic pathways is crucial for optimizing dosing regimens in clinical applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating specific cancers:

  • Diffuse Large B Cell Lymphoma (DLBCL) : In preclinical models, administration of this compound resulted in significant tumor regression and improved survival rates compared to control groups .
  • Hepatocellular Carcinoma : The compound demonstrated anti-tumor effects by inhibiting cell proliferation and inducing apoptosis in liver cancer cell lines .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
CDK2 InhibitionInduces cell cycle arrest
Apoptosis InductionIncreased caspase activity
Tumor Regression (DLBCL)Significant reduction in tumor size
Hepatocellular CarcinomaInhibition of proliferation

Comparison with Similar Compounds

Table 1: Comparison of 2-Cyclopentyl-6-methylpyrimidin-4-ol with Analogues

Compound Name CAS Number Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound - 2-Cyclopentyl, 6-Me, 4-OH C₁₀H₁₄N₂O 178.23 Hydroxyl, Cycloalkyl
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 2-Cl, 6-Me, 4-COOH C₇H₇ClN₂O₂ 186.60 Carboxylic acid, Chloro
2-(Chloromethyl)-6-methylpyrimidin-4-ol 23862-02-4 2-CH₂Cl, 6-Me, 4-OH C₆H₇ClN₂O 158.59 Hydroxyl, Chloromethyl
2-(Methylthio)-6-propylpyrimidin-4-ol 5751-17-7 2-SMe, 6-Pr, 4-OH C₈H₁₂N₂OS 184.26 Thioether, Hydroxyl
6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol 2090280-46-7 6-(Cyclopentylethyl), 2-Me, 4-OH C₁₂H₁₈N₂O 206.29 Hydroxyl, Extended alkyl

Physical and Chemical Properties

  • Hydrophobicity and Solubility : The cyclopentyl group in the target compound enhances lipophilicity compared to 2-chloro () or 2-chloromethyl () analogues. However, the hydroxyl group at position 4 improves aqueous solubility relative to thioether-containing derivatives like 2-(methylthio)-6-propylpyrimidin-4-ol (). The carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid () confers higher polarity and acidity (pKa ~2-3) compared to the hydroxyl group (pKa ~10) in the target compound .
  • Reactivity : The chloromethyl group in 2-(chloromethyl)-6-methylpyrimidin-4-ol () is highly reactive toward nucleophilic substitution, unlike the inert cyclopentyl group in the target compound. The methylthio group in may undergo oxidation to sulfoxide or sulfone derivatives under mild conditions, adding synthetic versatility .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentyl-6-methylpyrimidin-4-ol to ensure high purity and yield?

The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized via nucleophilic substitution or condensation. For example:

  • Step 1 : React 6-methylpyrimidin-4-ol with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopentyl group at the 2-position.
  • Step 2 : Optimize reaction temperature (80–100°C) and solvent polarity to minimize side products.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, methyl group at δ 2.3–2.5 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 207.2) .

Q. How do substituents like the cyclopentyl and methyl groups influence the compound’s chemical reactivity?

The cyclopentyl group enhances lipophilicity, improving membrane permeability, while the methyl group at the 6-position stabilizes the pyrimidine ring via steric hindrance, reducing undesired side reactions. Hydrogen bonding from the hydroxyl group at the 4-position further modulates solubility and intermolecular interactions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Controlled in vitro assays : Standardize cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923) to minimize variability.
  • Dose-response studies : Establish EC₅₀ values under consistent conditions (pH 7.4, 37°C).
  • Mechanistic validation : Use RNA sequencing or proteomics to identify target pathways, differentiating direct effects from off-target interactions .

Q. How can computational modeling optimize the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., dihydrofolate reductase). Prioritize poses with strong hydrogen bonds between the hydroxyl group and active-site residues (e.g., Asp27).
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) to evaluate binding free energies (MM/PBSA) .

Q. What methodologies are effective for designing derivatives with enhanced pharmacological efficacy?

  • SAR studies : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to improve target affinity.
  • Bioisosteric replacement : Substitute the hydroxyl group with a bioisostere like a fluorine atom to enhance metabolic stability.
  • In vivo pharmacokinetics : Measure oral bioavailability in rodent models and correlate with LogP values (target: 2–3) .

Q. How can researchers address stability challenges during long-term storage of this compound?

  • Stress testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via UPLC.
  • Formulation : Use lyophilization or encapsulation in cyclodextrins to prevent hydrolysis of the hydroxyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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